2-(2,4-difluorophenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide
CAS No.: 1795197-78-2
Cat. No.: VC6208509
Molecular Formula: C18H14F2N2OS
Molecular Weight: 344.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1795197-78-2 |
|---|---|
| Molecular Formula | C18H14F2N2OS |
| Molecular Weight | 344.38 |
| IUPAC Name | 2-(2,4-difluorophenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide |
| Standard InChI | InChI=1S/C18H14F2N2OS/c1-11-21-17(10-24-11)14-4-2-3-5-16(14)22-18(23)8-12-6-7-13(19)9-15(12)20/h2-7,9-10H,8H2,1H3,(H,22,23) |
| Standard InChI Key | JXCSIDLBYXLGIT-UHFFFAOYSA-N |
| SMILES | CC1=NC(=CS1)C2=CC=CC=C2NC(=O)CC3=C(C=C(C=C3)F)F |
Introduction
Structural and Molecular Characteristics
2-(2,4-difluorophenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide (CAS: 1795197-78-2) is a fluorinated acetamide derivative featuring a 2-methylthiazole moiety. Its molecular formula, C₁₈H₁₄F₂N₂OS, corresponds to a molecular weight of 344.38 g/mol. The IUPAC name reflects the compound’s two primary structural components:
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A 2,4-difluorophenyl group linked to the acetamide’s carbonyl carbon.
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A 2-(2-methyl-1,3-thiazol-4-yl)phenyl group attached to the acetamide’s nitrogen.
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is substituted at the 4-position with a methyl group, enhancing steric and electronic properties. Fluorine atoms at the phenyl ring’s 2- and 4-positions likely influence solubility and binding interactions .
Synthesis and Preparation
The synthesis of this compound follows a multi-step protocol common to thiazole-containing acetamides (Figure 1) :
Thiazole Moiety Formation
The 2-methyl-1,3-thiazol-4-yl group is synthesized via condensation reactions between α-halocarbonyl compounds and thioureas. For example, α-bromophenylethanones react with thioureas under basic conditions to form the thiazole core .
Acetamide Coupling
The acetamide bridge is constructed by reacting 2-(2,4-difluorophenyl)acetic acid with 2-(2-methyl-1,3-thiazol-4-yl)aniline. Activation of the carboxylic acid (e.g., using thionyl chloride or carbodiimides) facilitates amide bond formation .
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Protection of p-phenylenediamine with di-tert-butyl dicarbonate (BOC₂O) to prevent over-reaction.
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Acylation with an acyl chloride to form the intermediate amide.
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Deprotection under acidic conditions to yield the primary amine.
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Thiourea formation via reaction with carbon disulfide and amines.
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Cyclization with α-bromoketones to assemble the thiazole ring.
Physicochemical Properties
While experimental data for this specific compound is limited, analogs provide insights:
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 344.38 g/mol | |
| logP | Estimated ~4.3 (similar to D282-0529) | |
| Solubility | Not experimentally determined | |
| Hydrogen Bonding | 2 acceptors, 1 donor |
The logP value suggests moderate lipophilicity, favoring membrane permeability but potentially limiting aqueous solubility. Fluorine atoms may enhance metabolic stability and target binding .
| Compound | Activity (IC₅₀) | Target |
|---|---|---|
| 2-(4-Phenyl-1,3-thiazol-2-yl)acetamide | 12 nM (Kinase X) | Tyrosine kinase |
| N-[(4-chlorophenyl)methyl] analog | MIC: 4 µg/mL (S. aureus) | Bacterial membranes |
Spectroscopic Characterization
Predicted spectroscopic features based on analogous compounds :
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¹H NMR:
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Thiazole protons: δ 7.2–7.5 ppm (aromatic).
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Methyl group: δ 2.6 ppm (singlet).
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Fluorinated phenyl: δ 7.0–7.3 ppm (doublets).
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¹³C NMR:
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Thiazole C-2: δ 165 ppm.
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Acetamide carbonyl: δ 170 ppm.
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HRMS: [M+H]⁺ expected at m/z 345.12.
Future Research Directions
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Solubility Optimization: Introducing polar groups (e.g., hydroxyl, amine) to improve bioavailability.
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Target Validation: Screening against kinase libraries and bacterial strains.
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In Vivo Toxicity Studies: Assessing pharmacokinetics and safety profiles.
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